Albendazole-2-aminosulfone

説明

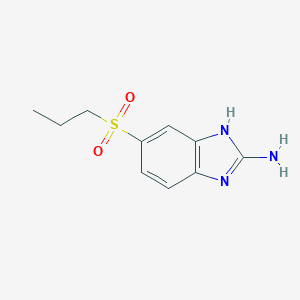

Structure

3D Structure

特性

IUPAC Name |

6-propylsulfonyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPBIYSMFKUQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80230823 | |

| Record name | Albendazole-2-aminosulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80983-34-2 | |

| Record name | Albendazole-2-aminosulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80983-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albendazole-2-aminosulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albendazole-2-aminosulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBENDAZOLE-2-AMINO SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RJ4TYC7EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Albendazole-2-aminosulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole-2-aminosulfone, a principal metabolite of the broad-spectrum anthelmintic drug albendazole, is a compound of significant interest in drug metabolism and pharmacokinetic studies. This technical guide provides a comprehensive overview of its synthesis and detailed characterization. Included are established experimental protocols for its preparation from a readily available precursor, a summary of its key physicochemical and spectral properties, and a visual representation of its place within the metabolic cascade of albendazole. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry.

Introduction

Albendazole is a widely used benzimidazole anthelmintic agent effective against a variety of parasitic worm infestations. Upon administration, it undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfide group to form albendazole sulfoxide, the main active metabolite. This is further oxidized to the inactive albendazole sulfone. A subsequent metabolic step involves the hydrolytic removal of the methyl carbamate group from albendazole sulfone to yield this compound. The formation and clearance of this metabolite are crucial for understanding the overall pharmacokinetic profile and potential drug-drug interactions of albendazole. The availability of pure this compound as a reference standard is therefore essential for analytical method development, metabolism studies, and impurity profiling.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available drug, albendazole. The synthetic workflow involves the oxidation of albendazole to albendazole sulfone, followed by the hydrolysis of the carbamate group.

Synthesis Workflow

Caption: Synthetic pathway from Albendazole to this compound.

Experimental Protocols

2.2.1. Synthesis of Albendazole Sulfone (from Albendazole)

-

Reaction Setup: In a round-bottom flask, dissolve Albendazole (1 equivalent) in dichloromethane (DCM).

-

Oxidation: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (typically 2-3 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Albendazole Sulfone.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Albendazole Sulfone.

2.2.2. Synthesis of this compound (from Albendazole Sulfone)

-

Reaction Setup: To a round-bottom flask, add Albendazole Sulfone (1 equivalent) and a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

-

Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 6-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude this compound can be further purified by recrystallization to obtain the final product.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃O₂S |

| Molecular Weight | 239.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Solubility | Soluble in DMSO and dilute acids |

Spectroscopic Data

3.2.1. Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 240.08 |

| Major Fragment Ions | m/z 198, 133 |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.3. Infrared (IR) Spectroscopy

Specific IR absorption bands for this compound are not widely reported. Expected characteristic peaks would include N-H stretching (amine and benzimidazole), S=O stretching (sulfone), and aromatic C-H and C=C stretching vibrations.

Metabolic Pathway of Albendazole

This compound is a key metabolite in the biotransformation of albendazole. Understanding this pathway is crucial for pharmacokinetic and toxicology studies.

Caption: Metabolic pathway of Albendazole.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocols offer a practical approach for its preparation in a laboratory setting. While key characterization data has been compiled, further spectroscopic analysis, particularly NMR and IR, is recommended to establish a complete profile of this important metabolite. The information presented herein will be a valuable asset for researchers engaged in the study of albendazole and its metabolic fate.

The Role of Albendazole-2-Aminosulfone in Albendazole Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive and rapid metabolism following oral administration. This technical guide provides an in-depth exploration of the metabolic pathways of albendazole, with a core focus on the formation, characterization, and significance of its terminal metabolite, albendazole-2-aminosulfone. This inactive metabolite serves as a crucial marker for regulatory monitoring of albendazole residues in food-producing animals. This document details the enzymatic transformations, quantitative distribution in various species, comprehensive experimental protocols for its analysis, and its toxicological profile.

Introduction to Albendazole Metabolism

Albendazole (ABZ) is a prodrug, meaning its therapeutic effects are primarily mediated through its metabolites. Upon ingestion, it is poorly absorbed due to low aqueous solubility. The absorbed fraction undergoes extensive first-pass metabolism, predominantly in the liver. The primary metabolic cascade involves a series of oxidative reactions and subsequent hydrolysis.

The initial and most critical metabolic step is the S-oxidation of albendazole to albendazole sulfoxide (ABZ-SO). This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2, as well as flavin-containing monooxygenases (FMOs). Albendazole sulfoxide is the principal active metabolite responsible for the systemic anthelmintic activity of the drug.

Subsequently, the active albendazole sulfoxide is further oxidized to the inactive metabolite, albendazole sulfone (ABZ-SO2), a reaction also mediated by CYP enzymes. The final step in this major metabolic pathway is the formation of this compound (ABZ-2-NH2SO2) from albendazole sulfone.

The Formation and Role of this compound

This compound is a major, terminal, and pharmacologically inactive metabolite of albendazole. Its significance lies primarily in its role as a marker residue for monitoring the use of albendazole in livestock and aquaculture, ensuring food safety.

Metabolic Pathway

The formation of this compound occurs through the hydrolysis of the carbamate group of albendazole sulfone. This decarbamoylation reaction effectively removes the methyl carbamate moiety, resulting in a primary amine group. While the specific enzymes responsible for this hydrolysis in vivo have not been definitively identified in the literature, it is likely mediated by carboxylesterases, a class of enzymes known to hydrolyze carbamates.

Quantitative Data on this compound Residues

The concentration of this compound varies significantly depending on the species, tissue, and time after drug administration. As a terminal metabolite, it tends to persist in tissues longer than the parent drug or its earlier metabolites.

Table 1: Concentration of this compound in Various Animal Tissues and Milk

| Species | Tissue/Matrix | Dose | Time Post-Administration | Mean Concentration (µg/kg) | Reference |

| Bovine | Liver | - | - | 87.39 | [1] |

| Bovine | Muscle | - | - | 40.16 | [1] |

| Bovine | Kidney | - | - | 70.39 | [1] |

| Bovine | Milk | Single Oral Dose | 36 hours | 89 | [2] |

| Ovine | Milk | 12.5 mg/kg (single oral) | 36 hours | 89 | [2] |

| Chicken | Muscle | - | - | 11.3 and 14.6 | [3] |

| Pig | Muscle | - | - | 11.8 | [3] |

| Yellow River Carp | Skin-on Muscle | 12 mg/kg (single oral) | - | Low to undetectable | [4][5] |

Experimental Protocols for Analysis

The quantification of this compound is crucial for regulatory purposes and pharmacokinetic studies. High-performance liquid chromatography (HPLC) with fluorescence detection and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques.

Protocol 1: HPLC with Fluorescence Detection for this compound in Bovine Milk[6]

Objective: To quantify this compound in bovine milk.

Methodology:

-

Sample Preparation:

-

Acid hydrolysis of the milk sample.

-

Liquid-liquid extraction of the hydrolysate.

-

Solid-phase extraction for clean-up of the extract.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Isocratic elution with an appropriate solvent system (details to be optimized based on the specific column and system).

-

Detection: Fluorescence detector with excitation and emission wavelengths set to 290 nm and 330 nm, respectively.

-

-

Quantification:

-

Generate a calibration curve using certified reference standards of this compound.

-

Calculate the concentration in the sample by comparing its peak area to the calibration curve.

-

Protocol 2: UPLC-MS/MS for Albendazole and its Metabolites in Pig and Poultry Muscle[3]

Objective: To simultaneously determine the residues of albendazole and its three main metabolites, including this compound, in muscle tissue.

Methodology:

-

Sample Extraction and Cleanup:

-

Homogenize muscle tissue samples.

-

Extract with ethyl acetate.

-

Perform a series of liquid-liquid extraction (LLE) steps for initial cleanup.

-

Further purify the extract using OASIS® PRiME hydrophilic-lipophilic balance (HLB) solid-phase extraction (SPE) cartridges.

-

-

UPLC Conditions:

-

Column: ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 μm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous solution containing 0.2% formic acid and 0.05% triethylamine.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor-to-Product Ion Transition for ABZ-2-NH2SO2: m/z 240.2 → 133.1[6].

-

-

Data Analysis:

-

Quantify the analyte using a calibration curve prepared with matrix-matched standards.

-

Toxicological Profile of this compound

Available toxicological data indicate that this compound is significantly less toxic than its parent compound, albendazole, and the active metabolite, albendazole sulfoxide.

-

Developmental Toxicity: In a study using zebrafish embryos, this compound did not display any developmental toxicity at the tested concentrations, whereas albendazole itself caused significant malformations and lethality[7].

-

Cytotoxicity: In vitro studies have shown that the metabolism of albendazole to its downstream metabolites, including the sulfone and likely the 2-aminosulfone, is a detoxification pathway. The cytotoxicity of albendazole metabolites is considerably lower than that of the parent drug[3][8].

-

Genotoxicity: While albendazole itself has been shown to have genotoxic potential, specific studies on the genotoxicity of this compound are limited. However, given its characterization as an inactive metabolite, it is presumed to have a low genotoxic risk.

Table 2: Comparative Cytotoxicity of Albendazole and its Metabolites

| Compound | Cell Line | Assay | EC50 (72h) | Reference |

| Albendazole | Balb/c 3T3 | MTT | 0.2 ± 0.1 µg/mL | [8] |

| Albendazole Sulfoxide | Balb/c 3T3 | MTT | Not specified in provided results | - |

| Albendazole Sulfone | Balb/c 3T3 | MTT | Not specified in provided results | - |

| Albendazole | FaO (Rat Hepatoma) | MTT | 1.0 ± 0.4 µg/mL | [8] |

| Albendazole | HepG2 (Human Hepatoma) | MTT | 6.4 ± 0.1 µg/mL | [8] |

Note: Direct EC50 values for this compound were not available in the reviewed literature, but it is consistently referred to as an inactive metabolite.

Conclusion

This compound is a key terminal metabolite in the biotransformation of albendazole. While pharmacologically inactive, its stability and persistence in tissues make it an ideal marker residue for monitoring the use of albendazole in food-producing animals. Understanding its formation pathway, tissue distribution, and analytical methodologies is essential for regulatory compliance and ensuring food safety. The detoxification pathway leading to this compound underscores the complex metabolic fate of albendazole and highlights the importance of metabolite profiling in drug development and safety assessment. This guide provides a foundational resource for researchers and professionals working with albendazole and its metabolites.

References

- 1. fao.org [fao.org]

- 2. Distribution of the anthelmintic drug albendazole and its major metabolites in ovine milk and milk products after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacokinetics and Tissue Distribution of Albendazole and Its Three Metabolites in Yellow River Carp (Cyprinus carpio haematopterus) after Single Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]

- 7. e-journals.in [e-journals.in]

- 8. researchgate.net [researchgate.net]

In Vitro Biological Activity of Albendazole Metabolites: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole (ABZ), a broad-spectrum benzimidazole anthelmintic, is a widely used therapeutic agent for treating a variety of parasitic worm infestations. Following oral administration, albendazole undergoes rapid and extensive first-pass metabolism, primarily in the liver. Its systemic anthelmintic activity is largely attributed to its primary metabolite, albendazole sulfoxide (ABZSO). This active metabolite is further oxidized to the pharmacologically inactive albendazole sulfone (ABZ-SO2).[1][2] Another metabolite, albendazole-2-aminosulfone, is also formed in this metabolic cascade. This technical guide provides a comprehensive overview of the in vitro biological activities of albendazole and its principal metabolites, with a focus on comparative cytotoxicity and the experimental protocols used for their evaluation. It is important to note that while extensive research has been conducted on albendazole and albendazole sulfoxide, and to a lesser extent albendazole sulfone, there is a significant scarcity of published data on the specific in vitro biological activity of this compound. One study noted that this compound was not detected in their in vitro model systems.[3]

Albendazole Metabolism

The biotransformation of albendazole is a critical determinant of its therapeutic efficacy and toxicological profile. The primary metabolic pathway involves two key oxidative steps.

Comparative In Vitro Cytotoxicity

Quantitative data from in vitro studies consistently demonstrate a significant difference in the cytotoxic potential of albendazole and its metabolites. The parent drug, albendazole, generally exhibits the highest toxicity to mammalian cell lines, while its metabolites, particularly albendazole sulfone, are considerably less cytotoxic. This suggests that the metabolism of albendazole is a detoxification pathway.[3][4]

| Compound | Cell Line | Assay Duration | EC50 / IC50 |

| Albendazole | Balb/c 3T3 | 72h | 0.2 ± 0.1 µg/mL |

| FaO (Rat Hepatoma) | 72h | 1.0 ± 0.4 µg/mL | |

| HepG2 (Human Hepatoma) | 72h | 6.4 ± 0.1 µg/mL | |

| Albendazole Sulfoxide | Human Lymphocytes | - | Active (Induced micronuclei) |

| Albendazole Sulfone | Human Lymphocytes | - | Inactive (No significant effect) |

Data compiled from studies on the cytotoxicity of albendazole and its metabolites.[1][3][5]

Key In Vitro Biological Activities and Signaling Pathways

The primary mechanism of action for albendazole and its active metabolite, albendazole sulfoxide, is the disruption of microtubule polymerization by binding to β-tubulin.[6] This interference with cytoskeletal function leads to a cascade of downstream effects, including cell cycle arrest and induction of apoptosis.

Cell Cycle Arrest

Studies have shown that albendazole and albendazole sulfoxide can arrest cell proliferation in the G2/M phase of the cell cycle.[1] This is a direct consequence of the disruption of the mitotic spindle, which is essential for chromosomal segregation during mitosis.

Induction of Apoptosis

The mitotic arrest triggered by microtubule disruption can lead to the induction of apoptosis, or programmed cell death. This is a key mechanism in the anti-cancer activity of albendazole.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of albendazole and its metabolites.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Albendazole, Albendazole Sulfoxide, Albendazole Sulfone) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 (half-maximal effective concentration) values.

Micronucleus Assay for Genotoxicity

The micronucleus assay is used to detect genotoxic damage by identifying the presence of micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

Protocol:

-

Cell Culture and Treatment: Culture human lymphocytes and treat them with different concentrations of the test compounds and appropriate positive and negative controls.

-

Cytochalasin B Addition: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides.

-

Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

-

Microscopic Analysis: Score a predetermined number of binucleated cells for the presence of micronuclei under a microscope.

-

Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control group to assess the genotoxic potential of the compound.

Conclusion

The in vitro biological activity of albendazole is primarily driven by its active metabolite, albendazole sulfoxide, which exerts its effects through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. In contrast, the downstream metabolite, albendazole sulfone, is largely considered to be biologically inactive. There is a notable lack of specific research on the in vitro biological activity of this compound, suggesting it is likely a minor and inactive metabolite. The provided experimental protocols for cytotoxicity and genotoxicity assays represent standard methodologies that would be applicable for any future investigations into the biological effects of this and other albendazole metabolites. Further research would be necessary to definitively characterize the in vitro biological profile of this compound.

References

- 1. In vitro effects of albendazole and its metabolites on the cell proliferation kinetics and micronuclei frequency of stimulated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Enigma: A Speculative Guide to the Mechanism of Action of Albendazole-2-Aminosulfone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole, a cornerstone of anthelmintic therapy, undergoes extensive hepatic metabolism, giving rise to several derivatives. While the mechanism of its primary active metabolite, albendazole sulfoxide, is well-characterized, other downstream metabolites remain enigmatic. This technical guide delves into the speculative mechanism of action of one such metabolite: albendazole-2-aminosulfone. Drawing upon the established pharmacology of the benzimidazole class and its well-studied congeners, this document provides a framework for future research. We present a synthesis of the known metabolic pathways leading to this compound, juxtapose quantitative data from its metabolic precursors, and offer detailed experimental protocols to empirically test the speculative mechanisms proposed herein. This guide aims to be a foundational resource for researchers seeking to elucidate the complete metabolic and pharmacodynamic profile of albendazole.

Introduction: The Metabolic Cascade of Albendazole

Albendazole (ABZ) is a broad-spectrum anthelmintic agent belonging to the benzimidazole class of compounds.[1] Its therapeutic efficacy is primarily attributed to its active metabolite, albendazole sulfoxide (ABZ-SO).[1][2] Following oral administration, albendazole is rapidly and extensively metabolized, primarily in the liver, through a series of oxidative reactions. The metabolic pathway is initiated by the oxidation of the sulfide group to form the pharmacologically active albendazole sulfoxide.[3] This metabolite is subsequently oxidized to the generally considered inactive albendazole sulfone (ABZ-SO2).[3] Further metabolic processes are thought to lead to the formation of other derivatives, including this compound.[1] However, the biological activity of this compound remains largely uncharacterized, with some studies failing to detect it in vitro.[1]

This guide puts forth a speculative mechanism of action for this compound, predicated on the established activities of the benzimidazole scaffold. The central hypothesis is that if this compound possesses any biological activity, it is likely to mirror, albeit potentially to a lesser extent, the mechanisms of its precursors by targeting microtubule dynamics.

The Benzimidazole Core Mechanism: A Foundation for Speculation

The hallmark mechanism of action for benzimidazoles is their interaction with β-tubulin, a subunit of microtubules.[4] By binding to the colchicine-binding site of β-tubulin, these compounds inhibit its polymerization into microtubules.[5] This disruption of the microtubular network has profound effects on essential cellular functions in parasites, including:

-

Inhibition of Glucose Uptake: Microtubules are crucial for the intestinal cells of helminths to absorb glucose, their primary energy source.[4]

-

Disruption of Cell Division: The mitotic spindle, essential for chromosome segregation during cell division, is composed of microtubules.[4]

-

Impaired Cellular Transport and Motility: Microtubules form the tracks for intracellular transport of vesicles and organelles.

This primary mechanism often leads to secondary effects, including G2/M cell cycle arrest and the induction of apoptosis.[4] It is therefore plausible to speculate that if this compound retains any biological activity, it would likely involve some degree of interaction with β-tubulin.

Quantitative Data Summary

To provide a basis for speculation on the potential potency of this compound, the following tables summarize the available quantitative data for albendazole and its major metabolites. It is important to note that no direct quantitative data for the biological activity of this compound is currently available in the public domain.

Table 1: In Vitro Cytotoxicity of Albendazole and its Metabolites

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Albendazole | B. malayi (adult) | Motility | ~236.2 | [6] |

| Fenbendazole | B. malayi (adult) | Motility | ~54.5 | [6] |

| Ivermectin | B. malayi (adult) | Motility | ~2.7 | [6] |

Table 2: Pharmacokinetic Parameters of Albendazole Metabolites in Humans (Single 400 mg Oral Dose)

| Parameter | Albendazole Sulfoxide (ABZ-SO) | Albendazole Sulfone (ABZ-SO2) | Reference |

| Cmax (ng/mL) | 288 - 380 | 14 - 22 | [7] |

| Tmax (h) | ~4 | ~4 | [7] |

| t1/2 (h) | ~7 - 8 | Varies | [7] |

Speculative Mechanisms of Action for this compound

Given the structural similarity to its precursors, we can speculate on several potential, albeit likely attenuated, mechanisms of action for this compound.

Primary Target: β-Tubulin Interaction

The primary speculated mechanism is the binding to and inhibition of β-tubulin polymerization. The degree of this activity would be contingent on the structural conformation of the 2-aminosulfone moiety and its influence on the binding affinity to the colchicine site on β-tubulin.

Downstream Cellular Effects

Should this compound interact with β-tubulin, we can hypothesize the following downstream consequences:

-

Cell Cycle Arrest: Disruption of the mitotic spindle would likely lead to an arrest of the cell cycle at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest is a known trigger for the intrinsic apoptotic pathway.

The following signaling pathway diagram illustrates the established mechanism of albendazole, which serves as a model for the speculative action of this compound.

Caption: Speculative mechanism of this compound.

Proposed Experimental Protocols for Mechanism Elucidation

To empirically validate the speculative mechanisms proposed above, a series of in vitro experiments are necessary. The following are detailed protocols that can be adapted to study the biological effects of this compound.

Tubulin Polymerization Assay

This assay will directly assess the ability of this compound to inhibit the polymerization of tubulin in vitro.

-

Objective: To determine if this compound inhibits tubulin polymerization.

-

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm.

-

Materials:

-

Lyophilized tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound, Albendazole (positive control), DMSO (vehicle control)

-

96-well microplate

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Reconstitute tubulin in General Tubulin Buffer on ice.

-

Prepare a reaction mixture containing tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10%).

-

Add serial dilutions of this compound, albendazole, or DMSO to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization in the presence of this compound would indicate inhibitory activity.[5][8]

Caption: Experimental workflow for the tubulin polymerization assay.

Cell Viability (MTT) Assay

This assay will determine the cytotoxic potential of this compound on a relevant cell line (e.g., a parasitic cell line or a cancer cell line).

-

Objective: To determine the IC50 value of this compound.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[9][10]

-

Materials:

-

Selected cell line

-

Complete cell culture medium

-

This compound, Albendazole (positive control), DMSO (vehicle control)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound, albendazole, or DMSO for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol will investigate the effect of this compound on cell cycle progression.

-

Objective: To determine if this compound induces cell cycle arrest.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[11] The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.[11]

-

Materials:

-

Selected cell line

-

Complete cell culture medium

-

This compound

-

70% ethanol (ice-cold)

-

PBS

-

PI staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would indicate cell cycle arrest.[12]

Apoptosis Assay by Annexin V/PI Staining

This assay will determine if this compound induces apoptosis.

-

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13] Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.[13]

-

Materials:

-

Selected cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry.

-

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14][15]

Immunofluorescence Staining of Microtubules

This method will allow for the direct visualization of the effects of this compound on the microtubular network.

-

Objective: To visualize the morphology of the microtubule network in cells treated with this compound.

-

Principle: Immunofluorescence uses antibodies to label specific cellular structures. A primary antibody against α-tubulin or β-tubulin is used to bind to microtubules, and a fluorescently labeled secondary antibody is used for visualization with a fluorescence microscope.

-

Materials:

-

Selected cell line grown on coverslips

-

This compound

-

Fixative (e.g., methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells grown on coverslips with this compound.

-

Fix and permeabilize the cells.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

-

Data Analysis: Compare the microtubule structure in treated cells to control cells. Look for evidence of microtubule depolymerization or disruption.[16][17]

Conclusion

The biological activity and mechanism of action of this compound remain a significant gap in our understanding of the complete pharmacological profile of albendazole. This guide has presented a speculative framework, grounded in the well-established mechanism of the benzimidazole class, to guide future research in this area. The proposed experimental protocols provide a clear and actionable path to empirically test these hypotheses. Elucidating the role, or lack thereof, of this compound in the overall efficacy and potential toxicity of albendazole therapy is a critical step in optimizing the use of this essential medicine. The data generated from such studies will be invaluable to researchers, scientists, and drug development professionals dedicated to the advancement of anthelmintic and anticancer therapies.

References

- 1. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Determining cell cycle stages by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Physicochemical Properties of Albendazole-2-aminosulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive metabolism in vivo, leading to the formation of various metabolites. Among these, Albendazole-2-aminosulfone (2-Amino-5-propylsulfonylbenzimidazole) is a recognized minor metabolite. A thorough understanding of the physicochemical properties of this metabolite is crucial for a comprehensive assessment of the parent drug's overall pharmacological and toxicological profile. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines experimental protocols for their determination, and presents relevant metabolic pathways.

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O₂S | PubChem[1] |

| Molecular Weight | 239.30 g/mol | PubChem[1] |

| Melting Point | 220-222 °C | J&K Scientific |

| logP (Computed) | 1.4 (XLogP3) | PubChem[1] |

| CAS Number | 80983-34-2 | PubChem[1] |

| IUPAC Name | 6-propylsulfonyl-1H-benzimidazol-2-amine | PubChem[1] |

Metabolic Pathway of Albendazole

Albendazole is a prodrug that is rapidly metabolized in the liver. The primary metabolic cascade involves oxidation to the active metabolite, albendazole sulfoxide, which is then further oxidized to the inactive albendazole sulfone. This compound is formed as a minor metabolite.[2] The metabolic pathway is illustrated below.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

pKa Determination (UV-Vis Spectrophotometry)

The pKa of a compound can be determined by measuring the change in its UV-Vis absorbance as a function of pH.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to achieve a constant final concentration.

-

UV-Vis Measurement: The UV-Vis spectrum of each sample is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH. The pKa is the pH at which the concentrations of the ionized and non-ionized forms of the compound are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic solvent.

Methodology:

-

Phase Preparation: n-Octanol and an aqueous buffer (typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

The primary mechanism of action of albendazole and its active metabolite, albendazole sulfoxide, involves the inhibition of tubulin polymerization in parasites. This disruption of the microtubule network leads to impaired glucose uptake and ultimately cell death.[3]

Specific biological activities or direct interactions with signaling pathways for this compound have not been extensively studied and are not well-documented in the available literature. One study has suggested that albendazole sulfone, a related metabolite, may target Wolbachia, an endosymbiont of filarial nematodes, by inducing defects in binary fission.[4] However, it is important to note that this finding pertains to the sulfone and not the aminosulfone metabolite. Further research is required to elucidate any specific biological roles of this compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While some fundamental properties such as molecular weight and melting point are known, experimental data on its solubility, pKa, and logP are lacking. The provided experimental protocols offer a framework for researchers to determine these crucial parameters. The metabolic pathway of albendazole, leading to the formation of this compound as a minor metabolite, is presented. Further investigation into the specific biological activities and potential interactions with cellular signaling pathways of this metabolite is warranted to fully understand its contribution to the overall pharmacological profile of albendazole.

References

- 1. This compound | C10H13N3O2S | CID 88125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 4. A cell-based screen reveals that the albendazole metabolite, albendazole sulfone, targets Wolbachia [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Albendazole-2-aminosulfone (CAS Number: 80983-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole-2-aminosulfone, identified by the CAS number 80983-34-2, is a recognized metabolite of the widely used broad-spectrum anthelmintic agent, albendazole.[1][2] This technical guide provides a comprehensive overview of the available scientific information regarding this compound, focusing on its physicochemical properties, metabolic pathway, and its role within the broader context of albendazole's pharmacology. While albendazole and its primary active metabolite, albendazole sulfoxide, are extensively studied, this document consolidates the current understanding of the less characterized this compound to support further research and development.

Physicochemical Properties

This compound is characterized as a white to off-white solid.[1] It exhibits moderate solubility in water and various organic solvents.[1] The key identifying and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 80983-34-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃N₃O₂S | [1][2][3] |

| Molecular Weight | 239.29 g/mol | [2] |

| IUPAC Name | 6-(propylsulfonyl)-1H-benzimidazol-2-amine | [2] |

| Synonyms | 2-Amino-5-n-propylsulfonylbenzimidazole, 2-Aminoalbendazole sulfone, SKF 81038 | [1][3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Moderately soluble in water and organic solvents | [1] |

| Purity | ≥98% (Commercially available) | [2] |

Metabolic Pathway of Albendazole

Albendazole is a prodrug that undergoes extensive first-pass metabolism, primarily in the liver, to exert its systemic effects.[4][5] The parent drug is rarely detectable in plasma.[6] The primary metabolic cascade involves two main oxidative steps. Initially, albendazole is oxidized to its principal and pharmacologically active metabolite, albendazole sulfoxide.[4][5][7] This active metabolite is then further oxidized to the inactive albendazole sulfone.[4][7] this compound is recognized as another metabolite in this complex pathway.[4][6]

The metabolic conversion of albendazole is primarily catalyzed by cytochrome P450 enzymes, such as CYP3A4 and CYP1A2, as well as flavin-containing monooxygenases (FMOs).[4][5][8]

Below is a diagram illustrating the metabolic pathway of albendazole.

Mechanism of Action

The anthelmintic activity of albendazole and its active metabolite, albendazole sulfoxide, is primarily attributed to their ability to bind to β-tubulin of parasitic worms. This binding inhibits the polymerization of microtubules, which are essential for cellular processes such as glucose uptake.[1] The disruption of glucose metabolism leads to the depletion of glycogen stores, ultimately resulting in the death of the parasite.[9] While this compound is a metabolite, its specific contribution to the overall pharmacological effect and its own biological activity are not as well-defined as that of albendazole sulfoxide.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in readily available literature. However, general methodologies for the synthesis of albendazole derivatives and the analysis of its metabolites can be adapted.

Synthesis of Albendazole Derivatives

The synthesis of albendazole derivatives often involves multi-step chemical reactions. For instance, a general process for preparing albendazole involves:

-

Thiocyanation of 2-nitroaniline.

-

Alkylation with n-propylbromide.

-

Reduction of the nitro group to form a diamine intermediate.

-

Condensation with a methylcyano carbamate derivative to form the final benzimidazole carbamate structure.[10]

The synthesis of specific metabolites like this compound would likely involve modifications of these core steps or direct chemical modification of the albendazole molecule.

Analytical Methods for Metabolite Detection

High-Performance Liquid Chromatography (HPLC) is a common technique for the separation and quantification of albendazole and its metabolites from biological matrices.

-

Sample Preparation: Biological samples (e.g., plasma, urine) typically require a protein precipitation step followed by liquid-liquid or solid-phase extraction to isolate the analytes of interest.

-

Chromatographic Conditions: A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition of the mobile phase can be optimized for the separation of the different metabolites.

-

Detection: A UV detector set at a wavelength where the compounds exhibit maximum absorbance is commonly employed. Mass spectrometry (LC-MS) can also be used for more sensitive and specific detection and identification.[11]

The following diagram illustrates a general experimental workflow for the analysis of albendazole metabolites.

Conclusion

This compound is a known metabolite of albendazole, a cornerstone in the treatment of parasitic infections. While the primary pharmacological activity is attributed to albendazole sulfoxide, a comprehensive understanding of all metabolites is crucial for a complete picture of the drug's disposition and potential for drug-drug interactions. This guide consolidates the existing data on this compound and highlights the need for further research to fully elucidate its physicochemical properties, biological activity, and pharmacokinetic profile. The provided information aims to serve as a valuable resource for researchers dedicated to advancing the field of anthelmintic drug development.

References

- 1. CAS 80983-34-2: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Amino albendazole sulfone | 80983-34-2 | IA17360 [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Albendazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Albendazole, a new high-efficiency broad-spectrum anthelmintic drug_Chemicalbook [chemicalbook.com]

- 10. WO2012070069A2 - A process for preparation of albendazole - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

The Metabolic Conversion of Albendazole to Albendazole-2-aminosulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the metabolic pathway of the broad-spectrum anthelmintic agent, albendazole, to its terminal metabolite, albendazole-2-aminosulfone. The following sections detail the enzymatic transformations, present quantifiable pharmacokinetic data, and provide comprehensive experimental protocols relevant to the study of this metabolic cascade.

Introduction to Albendazole Metabolism

Albendazole (ABZ) is administered as a prodrug and undergoes extensive first-pass metabolism, primarily in the liver, to exert its systemic therapeutic effects. The biotransformation of albendazole is a multi-step process involving oxidation and hydrolysis, leading to the formation of several metabolites. The principal active metabolite is albendazole sulfoxide, while albendazole sulfone and this compound are considered inactive products of further metabolism.[1][2] Understanding the complete metabolic fate of albendazole is crucial for optimizing its therapeutic efficacy and safety profile.

The Metabolic Pathway

The metabolic journey from albendazole to this compound involves a series of sequential enzymatic reactions. The initial and most critical steps are the sulfoxidation of the parent drug, followed by a second oxidation and a final hydrolysis reaction.

Step 1: Sulfoxidation of Albendazole to Albendazole Sulfoxide

Upon oral administration, albendazole is rapidly absorbed and metabolized to its pharmacologically active form, albendazole sulfoxide (ABZ-SO). This reversible oxidation is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2, as well as flavin-containing monooxygenases (FMOs).[1] ABZ-SO is the main metabolite found in systemic circulation and is responsible for the anthelmintic activity of the drug.[1]

Step 2: Oxidation of Albendazole Sulfoxide to Albendazole Sulfone

The active albendazole sulfoxide is further oxidized to the inactive metabolite, albendazole sulfone (ABZ-SO2).[1] This irreversible oxidation is also mediated by CYP enzymes.[1] The formation of albendazole sulfone represents a detoxification pathway, as this metabolite lacks anthelmintic activity.[3]

Step 3: Hydrolysis of Albendazole Sulfone to this compound

The final step in this metabolic cascade is the conversion of albendazole sulfone to this compound. This transformation involves the hydrolysis of the methylcarbamate side chain of albendazole sulfone. While the specific enzymes responsible for this hydrolysis in vivo have not been definitively identified in the reviewed literature, it is well-established that carboxylesterases are the primary enzymes involved in the hydrolysis of carbamate groups in various drugs.[4][5] The reaction results in the formation of 5-(propylsulfonyl)-1H-benzimidazol-2-amine, also known as this compound.[6]

Metabolic pathway of albendazole to this compound.

Quantitative Data

The pharmacokinetics of albendazole and its primary metabolites have been studied in various populations. However, quantitative data for this compound are scarce, likely due to its low plasma concentrations. Below is a summary of pharmacokinetic parameters for albendazole and its major metabolites in hookworm-infected adolescents.

Table 1: Pharmacokinetic Parameters of Albendazole and its Metabolites in Hookworm-Infected Adolescents (Single 400 mg Oral Dose)

| Parameter | Albendazole | Albendazole Sulfoxide | Albendazole Sulfone |

| Cmax (ng/mL) | 12.5 - 26.5 | 288 - 380 | 14 - 22 |

| tmax (h) | ~2 | ~4 | ~4 |

| t1/2 (h) | ~1.5 | ~7 - 8 | Variable |

| Data sourced from a study in hookworm-infected adolescents.[7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound for use as an analytical standard and a representative analytical method for the quantification of albendazole and its metabolites in biological matrices.

Synthesis of this compound Standard

This protocol is adapted from the described synthesis of albendazole impurity D.[6]

Objective: To synthesize this compound from albendazole sulfone via acid hydrolysis.

Materials:

-

Albendazole sulfone

-

Concentrated sulfuric acid

-

Deionized water

-

Ice

-

Round bottom flask with condenser

-

Heating mantle

-

Stir plate and stir bar

-

Beakers

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber)

-

Ethyl acetate (for TLC mobile phase)

Procedure:

-

In a round bottom flask, dissolve 5g of albendazole sulfone in 60 mL of a 1:1 (v/v) mixture of concentrated sulfuric acid and water at room temperature.

-

Attach a condenser and heat the reaction mixture to 100°C with continuous stirring.

-

Maintain the reaction at 100°C for 10-12 hours.

-

Monitor the progress of the reaction by TLC, using 100% ethyl acetate as the mobile phase.

-

Once the reaction is complete (disappearance of the starting material spot), cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water with stirring.

-

Stir the resulting solution at room temperature for 30 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with deionized water and dry under vacuum to yield this compound.

Quantification of Albendazole and its Metabolites in Plasma by LC-MS/MS

This protocol is a generalized procedure based on established methods for the analysis of albendazole and its metabolites.[7][8]

Objective: To simultaneously quantify albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma.

Materials:

-

Human plasma samples

-

Albendazole, albendazole sulfoxide, and albendazole sulfone analytical standards

-

Internal standard (e.g., oxibendazole or a deuterated analog)

-

Acetonitrile

-

Methanol

-

Formic acid

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE manifold

-

Centrifuge

-

Vortex mixer

-

LC-MS/MS system with a C18 column

Procedure:

Sample Preparation (SPE):

-

Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

To 200 µL of plasma sample, add the internal standard solution.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: Develop a suitable gradient program to separate the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Albendazole: (Precursor ion) -> (Product ion)

-

Albendazole sulfoxide: (Precursor ion) -> (Product ion)

-

Albendazole sulfone: (Precursor ion) -> (Product ion)

-

Internal Standard: (Precursor ion) -> (Product ion)

-

Data Analysis:

-

Construct calibration curves for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

Quantify the concentration of each analyte in the plasma samples using the calibration curves.

Workflow for LC-MS/MS analysis of albendazole and its metabolites.

Conclusion

The metabolic pathway of albendazole to this compound involves a series of oxidative and hydrolytic reactions. While the initial sulfoxidation and subsequent oxidation to albendazole sulfone are well-characterized, the final hydrolysis step to this compound is less understood in terms of the specific enzymes involved, with carboxylesterases being the most likely candidates. The low systemic levels of this compound suggest it is a minor metabolite. The provided experimental protocols offer a framework for the synthesis of the analytical standard and the quantification of albendazole and its primary metabolites, which are essential for further pharmacokinetic and drug metabolism studies. Future research should focus on identifying the specific carboxylesterases involved in the hydrolysis of albendazole sulfone and on developing more sensitive analytical methods to accurately quantify this compound in human biological matrices to fully elucidate its pharmacokinetic profile.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijisrt.com [ijisrt.com]

- 7. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Albendazole-2-aminosulfone: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive and rapid metabolism following oral administration. While the parent compound is poorly absorbed, its metabolites are responsible for its systemic effects and subsequent clearance. This technical guide focuses on Albendazole-2-aminosulfone, a minor metabolite formed through the oxidative pathway of albendazole. This document provides a comprehensive analysis of its pharmacological relevance, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic context.

Introduction

Albendazole is a prodrug that is quickly converted to its pharmacologically active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone.[1] A lesser-known downstream metabolite in this pathway is this compound. Understanding the complete metabolic profile of a drug is crucial for a thorough characterization of its efficacy, safety, and potential for drug-drug interactions. This guide will delve into the known pharmacological properties of this compound, providing a technical resource for scientists in the field.

Metabolic Pathway of Albendazole

Following oral administration, albendazole is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver. The initial and principal metabolic step is the oxidation of the parent drug to albendazole sulfoxide (ABZ-SO), the main active metabolite responsible for the drug's therapeutic effect.[2] This active metabolite is then further oxidized to the inactive albendazole sulfone (ABZ-SO2).[2] this compound is a subsequent metabolite in this cascade.[1][3]

Caption: Metabolic pathway of Albendazole.

Pharmacological Activity

Current research indicates that this compound is a pharmacologically inactive metabolite. Its primary relevance lies in its use as a marker for detecting the administration of albendazole in livestock.[4][5]

Anthelmintic Activity

The primary mechanism of action of albendazole and its active metabolite, albendazole sulfoxide, is the inhibition of tubulin polymerization in parasites.[6][7] This disruption of microtubule formation leads to impaired glucose uptake and eventual death of the parasite.[7] In contrast, studies have shown that this compound does not possess significant anthelmintic activity.

Cytotoxicity

In vitro studies have been conducted to assess the cytotoxic potential of albendazole and its metabolites. While albendazole and albendazole sulfoxide exhibit dose-dependent cytotoxicity in various cell lines, this compound has not been found to be cytotoxic.[8] In one study, this compound was not detected in the culture medium of Balb/c 3T3, HepG2, or FaO cells exposed to albendazole, suggesting it is either not formed in these systems or is present at levels below the limit of detection.[8]

Table 1: Comparative Cytotoxicity of Albendazole and its Metabolites

| Compound | Cell Line | EC50 (µg/mL) - 72h |

| Albendazole | Balb/c 3T3 | 0.2 |

| FaO | 1.0 | |

| HepG2 | 6.4 | |

| Albendazole Sulfoxide | Balb/c 3T3 | 14.0 |

| HepG2 | 55.5 | |

| Albendazole Sulfone | Balb/c 3T3 | 37.8 |

| FaO | 69.5 | |

| This compound | Not Determined | Not Cytotoxic in tested models |

Data sourced from in vitro cytotoxicity assays.[8]

Pharmacokinetics

The pharmacokinetic profile of this compound is not as well-characterized as that of the parent drug and its primary active metabolite. Following oral administration of albendazole, this compound is a minor metabolite detected in plasma and tissues.[9]

Table 2: Pharmacokinetic Parameters of Albendazole Metabolites in Hookworm-Infected Adolescents (Single 400 mg oral dose)

| Metabolite | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| Albendazole Sulfoxide | 288 - 380 | ~4 | 7 - 8 |

| Albendazole Sulfone | 14 - 22 | ~4 | ~7 - 8 |

| This compound | Not specifically reported in this study | Not specifically reported in this study | Not specifically reported in this study |

Data adapted from a study in hookworm-infected adolescents. Note the lack of specific data for this compound.[10][11]

Experimental Protocols

Synthesis of this compound

A common method for the chemical synthesis of this compound involves the reaction of Albendazole Sulfone with concentrated sulfuric acid.

Workflow for Synthesis:

Caption: Synthesis of this compound.

Detailed Steps:

-

Reaction Setup: Albendazole Sulfone is added to a round-bottom flask.

-

Acid Addition: Concentrated sulfuric acid is carefully added to the flask.

-

Reflux: The reaction mixture is heated to its reflux temperature and maintained for 6-7 hours.

-

Work-up: The mixture is cooled, and the product is precipitated, filtered, and washed to yield 5-(propylsulfonyl)-1H-benzimidazol-2-amine (this compound).[12]

Analytical Detection

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of this compound in biological matrices.

General HPLC Method:

-

Sample Preparation: Acid hydrolysis of the sample (e.g., milk) followed by liquid-liquid extraction and solid-phase extraction for clean-up.[4]

-

Chromatographic Conditions:

Role in Drug-Drug Interaction Studies

Given its inactive nature, this compound is not expected to be a significant perpetrator of drug-drug interactions. In vitro studies assessing the inhibitory potential of albendazole and its metabolites on major human CYP450 enzymes have shown that while albendazole and albendazole sulfoxide can exhibit some inhibitory effects, albendazole sulfone shows little to no activity.[14] Although not explicitly detailed for this compound in the available literature, its structural similarity to the inactive sulfone suggests a low potential for clinically significant CYP450 modulation.

Caption: DDI potential of Albendazole metabolites.

Conclusion

This compound is a minor, pharmacologically inactive metabolite of albendazole. Its primary significance in the field of pharmacology and drug development is its utility as a marker residue for the detection of albendazole administration in veterinary contexts. It exhibits no significant anthelmintic activity or cytotoxicity. While detailed pharmacokinetic data for this specific metabolite is limited, its formation represents a terminal step in the metabolic cascade of albendazole, leading to the elimination of the drug from the body. Further research could focus on fully characterizing its pharmacokinetic profile and confirming its lack of interaction with drug-metabolizing enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacology and Application of Albendazole, a Deworming Drug [arshinevet.com]

- 4. Determination of this compound in bovine milk using high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]

- 7. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 8. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Tissue Distribution of Albendazole and Its Three Metabolites in Yellow River Carp (Cyprinus carpio haematopterus) after Single Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijisrt.com [ijisrt.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

Albendazole-2-aminosulfone as a terminal metabolite of albendazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive and rapid metabolism in vivo. The primary metabolic cascade involves the oxidation of the parent compound to its pharmacologically active sulfoxide metabolite, followed by further oxidation to the inactive sulfone. Subsequent biotransformation leads to the formation of various other metabolites, among which albendazole-2-aminosulfone is identified as a key terminal product primarily destined for excretion. This technical guide provides a comprehensive overview of the metabolic fate of albendazole with a specific focus on this compound. It includes a detailed description of the metabolic pathways, quantitative pharmacokinetic data, in-depth experimental protocols for metabolite analysis, and visual representations of the metabolic and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals involved in the study and development of benzimidazole-based therapeutics.

Introduction

Albendazole (ABZ) is a widely used anthelmintic drug effective against a broad range of intestinal and systemic parasitic infections. Its efficacy is largely attributed to its primary active metabolite, albendazole sulfoxide (ABZ-SO). The parent drug itself is poorly absorbed and exhibits negligible systemic concentrations. The biotransformation of albendazole is a complex process involving multiple enzymatic systems, primarily located in the liver. Understanding the complete metabolic profile of albendazole, including its terminal metabolites, is crucial for a thorough comprehension of its pharmacokinetics, efficacy, and safety profile. This compound (ABZ-2-NH2-SO2) has been identified as a significant urinary metabolite, suggesting its role as a terminal product of the metabolic cascade.

Metabolic Pathway of Albendazole

The metabolism of albendazole is a multi-step process initiated by a rapid and extensive first-pass metabolism in the liver. The key enzymatic players in this biotransformation are the Cytochrome P450 (CYP) super family of enzymes and Flavin-containing monooxygenases (FMOs).[1]

The metabolic journey begins with the sulfoxidation of albendazole to form the active metabolite, albendazole sulfoxide (ABZ-SO). This reaction is primarily catalyzed by CYP3A4 and CYP1A2.[2] Subsequently, ABZ-SO is further oxidized to the inactive metabolite, albendazole sulfone (ABZ-SO2).[1] This inactive sulfone can then undergo hydrolysis of the carbamate group, leading to the formation of this compound.[3] Being a polar and water-soluble compound, this compound is readily excreted in the urine, marking it as a terminal metabolite in the metabolic pathway of albendazole.

Quantitative Pharmacokinetic Data

The quantitative analysis of albendazole metabolites is essential for understanding the drug's disposition. While extensive pharmacokinetic data is available for albendazole sulfoxide and albendazole sulfone, data for this compound is limited due to its typically low plasma concentrations. The available data is summarized below.

Table 1: Pharmacokinetic Parameters of Albendazole and its Major Metabolites in Humans (Oral Administration)